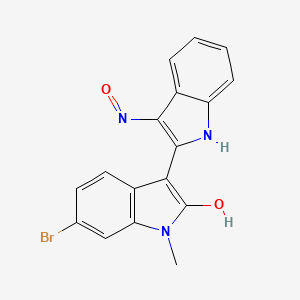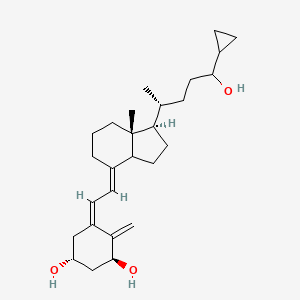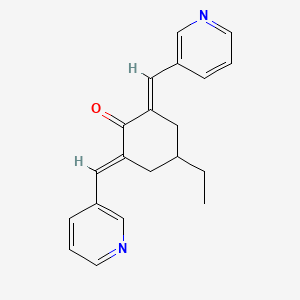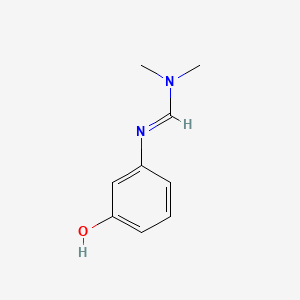
MeBIO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
MeBIO, also known as perfluorohexyloctane ophthalmic solution, primarily targets the process of tear evaporation . The compound is designed to mimic a key function of natural meibum, a lipid-rich secretion produced by Meibomian glands that forms the tear film lipid layer and helps maintain a healthy ocular surface .
Mode of Action
This compound interacts with its target by reducing tear evaporation at the ocular surface . This interaction is crucial in addressing dry eye disease (DED), a condition often associated with excessive tear evaporation due to an altered tear lipid layer .
Biochemical Pathways
It also acts as an aryl hydrocarbon receptor (AhR) agonist, causing redistribution of AhR to the nucleus .
Result of Action
The primary result of this compound’s action is the reduction of tear evaporation, which directly addresses the leading cause of DED . By inhibiting evaporation, this compound provides sustained improvement in both the signs and symptoms of DED .
Action Environment
Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and overall action .
Biochemical Analysis
Biochemical Properties
MeBIO plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It displays minimal activity against CDK1/Cyclin B, GSK-3 α / β, and CDK5/p25 . The nature of these interactions is such that this compound causes redistribution of AhR to the nucleus .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As an AhR agonist, it causes redistribution of AhR to the nucleus , thereby influencing the cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It displays minimal activity against certain enzymes and proteins, and as an AhR agonist, it influences gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound displays minimal activity against certain enzymes and proteins .
Dosage Effects in Animal Models
It is known that this compound displays minimal activity against certain enzymes and proteins .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with enzymes or cofactors. As an AhR agonist, it may influence metabolic flux or metabolite levels .
Transport and Distribution
As an AhR agonist, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
As an AhR agonist, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeBIO involves the reaction of indirubin derivatives with bromine and subsequent oxime formation. The specific synthetic route includes:
Bromination: Indirubin is brominated to form 6-bromoindirubin.
Oxime Formation: The brominated indirubin is then reacted with hydroxylamine to form 6-bromoindirubin-3’-oxime.
Methylation: Finally, the oxime derivative is methylated to produce this compound
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
MeBIO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the oxime group, potentially leading to different indirubin derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indirubin derivatives .
Scientific Research Applications
MeBIO is widely used in scientific research due to its role as an AhR agonist. Its applications include:
Chemistry: Used as a control compound in studies involving indirubin derivatives and kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and AhR-mediated pathways.
Medicine: Studied for its potential therapeutic effects in diseases involving AhR signaling.
Industry: Utilized in the development of new chemical entities and as a reference compound in pharmacological studies .
Comparison with Similar Compounds
MeBIO is compared with other similar compounds such as:
6-Bromoindirubin-3’-oxime (BIO): Unlike this compound, BIO is a potent inhibitor of GSK-3 and CDKs.
Indirubin: The parent compound of this compound, used in traditional medicine and as a kinase inhibitor.
Other Indirubin Derivatives: Various derivatives with modifications at different positions on the indirubin scaffold .
This compound’s uniqueness lies in its minimal activity against kinases and its role as a specific AhR agonist, making it a valuable control compound in research .
Properties
IUPAC Name |
6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDGGJYETVQYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648022 |
Source


|
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-95-8 |
Source


|
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)


![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)



![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)

